molecular formula C22H28N4O3S B13366445 N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide

N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide

Cat. No.: B13366445
M. Wt: 428.5 g/mol
InChI Key: WDWMRXOCCQTQMK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a quinazolinone moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone intermediate with a thiol compound, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the Cyanocyclohexyl Group: The final step involves the reaction of the intermediate with a cyanocyclohexyl derivative, typically through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage and cyanocyclohexyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of N-(1-Cyanocyclohexyl)-2-((3-(1-methoxypropan-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(1-methoxypropan-2-yl)-4-oxoquinazolin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H28N4O3S/c1-15(13-29-3)26-20(28)17-9-5-6-10-18(17)24-21(26)30-16(2)19(27)25-22(14-23)11-7-4-8-12-22/h5-6,9-10,15-16H,4,7-8,11-13H2,1-3H3,(H,25,27)

InChI Key

WDWMRXOCCQTQMK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1C(=O)C2=CC=CC=C2N=C1SC(C)C(=O)NC3(CCCCC3)C#N

Origin of Product

United States

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